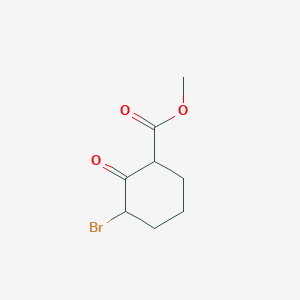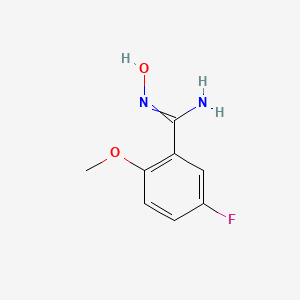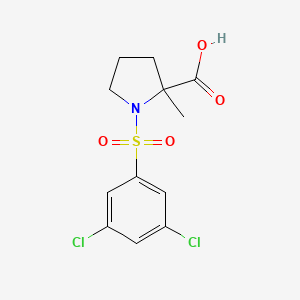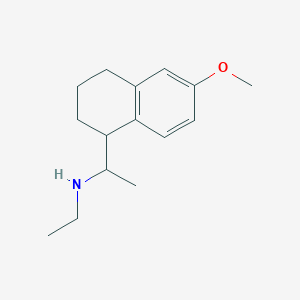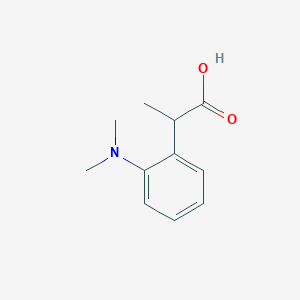![molecular formula C17H17NO5S B8356714 2-Hydroxy-3-isopropyl-6-methyl-5-[(4-nitrophenyl)thio]benzoic acid](/img/structure/B8356714.png)
2-Hydroxy-3-isopropyl-6-methyl-5-[(4-nitrophenyl)thio]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-isopropyl-6-methyl-5-[(4-nitrophenyl)thio]benzoic acid is an organic compound with a complex structure that includes a nitrophenylthio group, an isopropyl group, and a methyl group attached to a salicylic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-isopropyl-6-methyl-5-[(4-nitrophenyl)thio]benzoic acid typically involves multiple steps. One common method includes the following steps:
Thioether Formation: The reaction of a nitrophenyl compound with a thiol to form a thioether linkage.
Salicylic Acid Derivatization:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and thioether formation reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-isopropyl-6-methyl-5-[(4-nitrophenyl)thio]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents like halogens or sulfonic acids can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-isopropyl-6-methyl-5-[(4-nitrophenyl)thio]benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-isopropyl-6-methyl-5-[(4-nitrophenyl)thio]benzoic acid involves its interaction with specific molecular targets and pathways. The nitrophenylthio group can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The isopropyl and methyl groups may influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea Derivatives: Compounds with similar sulfur-containing groups.
Thiazole Derivatives: Compounds with a thiazole ring structure.
Indole Derivatives: Compounds with an indole nucleus.
Uniqueness
2-Hydroxy-3-isopropyl-6-methyl-5-[(4-nitrophenyl)thio]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H17NO5S |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
2-hydroxy-6-methyl-5-(4-nitrophenyl)sulfanyl-3-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C17H17NO5S/c1-9(2)13-8-14(10(3)15(16(13)19)17(20)21)24-12-6-4-11(5-7-12)18(22)23/h4-9,19H,1-3H3,(H,20,21) |
Clave InChI |
CDGTXPQHFRZVDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=C1C(=O)O)O)C(C)C)SC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
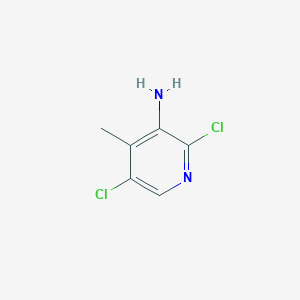

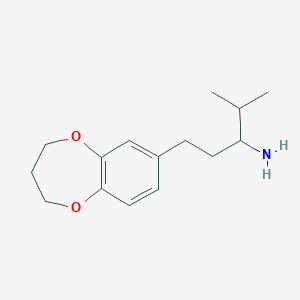

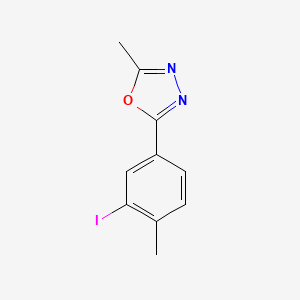
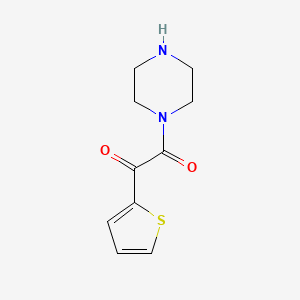
![2-(4,4''-Bis-trifluoromethyl-[1,1';3',1'']terphenyl-5'-yl)-4-methyl-pentanoic acid](/img/structure/B8356670.png)
